![molecular formula C9H9N3O2 B2354735 Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 62135-58-4](/img/structure/B2354735.png)
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
概要
説明
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with an ethyl ester functional group attached to the carboxylate position. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation, yielding the target compound in good-to-excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and additive-free nature of this method aligns well with sustainable industrial practices.
化学反応の分析
Types of Reactions: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
作用機序
The mechanism by which ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes, including immune response and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.
類似化合物との比較
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-c]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its biological activity and chemical reactivity. This compound’s ability to act on multiple molecular targets, such as JAK1, JAK2, and RORγt, highlights its versatility and potential for therapeutic applications.
特性
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEWYZJHYQITGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977732 | |
| Record name | Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62135-58-4 | |
| Record name | Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
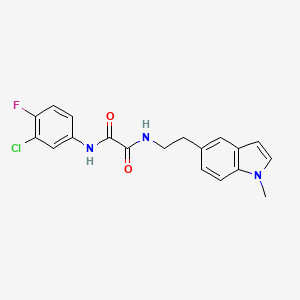
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
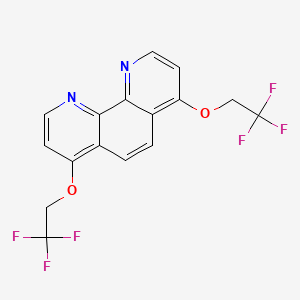
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)
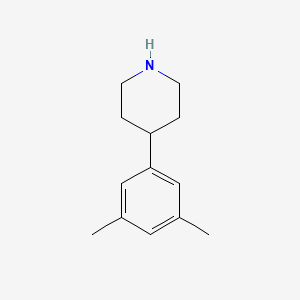
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2354662.png)
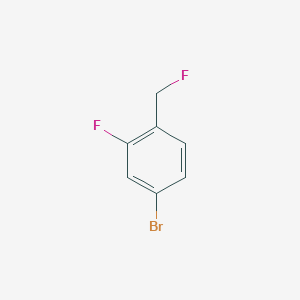
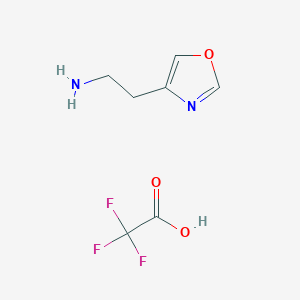
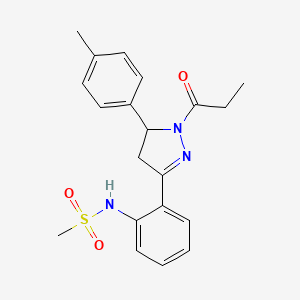
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2354667.png)
![N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2354671.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)
